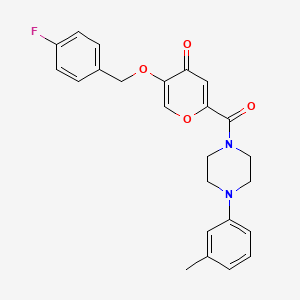
5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 and has gained popularity as a research chemical. FUB-PB22 is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. FUB-PB22 has been studied extensively for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds has focused on understanding their chemical synthesis and properties. For example, studies have explored the synthesis of piperazine derivatives and their potential applications due to their unique structural features. Such compounds have been investigated for their potential in creating new materials or as intermediates in the synthesis of more complex molecules (Blake, Porter, & Sammes, 1972).
Potential Biological Activities
Compounds containing piperazine and pyranone structures have been synthesized and evaluated for their biological activities, including antimicrobial, antituberculosis, and anticancer properties. For instance, fluoro-substituted benzopyran derivatives have been tested for anti-lung cancer activity, indicating the potential of such compounds in therapeutic applications (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Receptor Binding and Pharmacological Potential
Fluorobenzyl and piperazine components in a compound's structure can contribute to significant biological activity, including binding affinity to various receptors such as dopamine and serotonin receptors. This has implications for the development of pharmaceuticals for treating disorders like depression, schizophrenia, and other CNS disorders (Brea et al., 2002).
Antimicrobial and Antituberculosis Activity
The piperazine moiety, in particular, is a common feature in molecules investigated for antimicrobial and antituberculosis activities. Thiazole-aminopiperidine hybrids, for instance, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-17-3-2-4-20(13-17)26-9-11-27(12-10-26)24(29)22-14-21(28)23(16-31-22)30-15-18-5-7-19(25)8-6-18/h2-8,13-14,16H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKSJZXJVWLTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

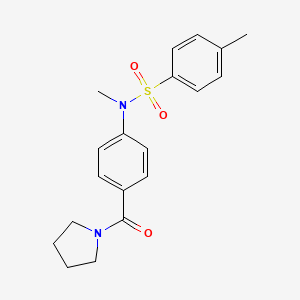
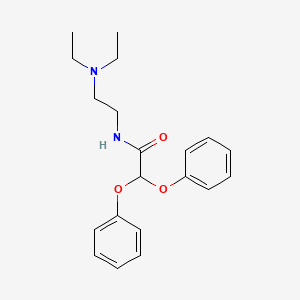
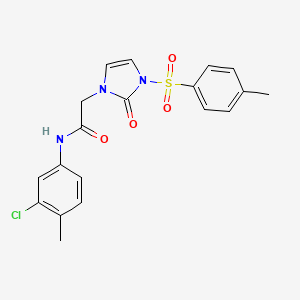
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
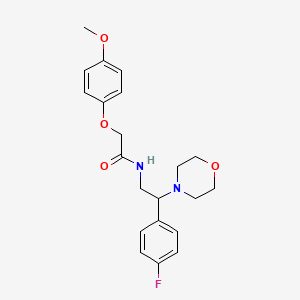
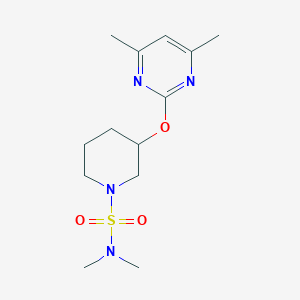

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)
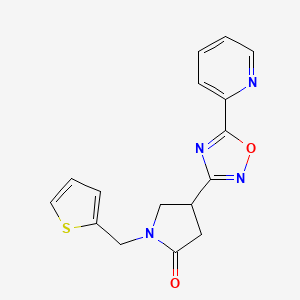
![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)
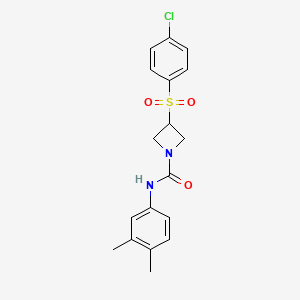
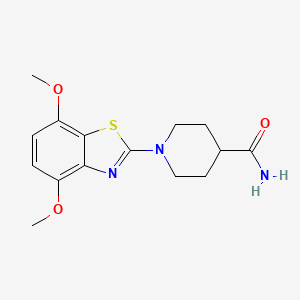
![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)
